Villosolside
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Overview
Description
Villosolside is a natural iridoid glucoside compound isolated from the roots of Patrinia scabra Bunge . It is known for its anti-inflammatory properties and has a molecular formula of C16H26O9 with a molecular weight of 362.372 g/mol . The compound is characterized by its unique structure, which includes a cyclopenta[c]pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Villosolside is primarily isolated from natural sources, specifically from the roots of Patrinia scabra Bunge . The extraction process involves several steps, including:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: While there is limited information on the industrial-scale synthesis of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods, such as plant cell culture techniques, could potentially enhance the production yield in the future.
Chemical Reactions Analysis
Types of Reactions: Villosolside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Villosolside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: Investigated for its role in plant metabolism and its biosynthetic pathways.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Villosolside exerts its effects primarily through its anti-inflammatory activity. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The molecular targets include enzymes and receptors involved in the inflammatory pathway, such as cyclooxygenase and nuclear factor-kappa B.
Comparison with Similar Compounds
Gibboside: Another iridoid glucoside isolated from Patrinia gibbosa, known for its similar anti-inflammatory properties.
Loganin: An iridoid glucoside found in various plants, used for its anti-inflammatory and antioxidant activities.
Catalpol: An iridoid glucoside with neuroprotective and anti-inflammatory effects.
Uniqueness of Villosolside: this compound is unique due to its specific structural features and its potent anti-inflammatory activity. Its distinct cyclopenta[c]pyran ring system differentiates it from other iridoid glucosides, contributing to its unique biological activities.
Biological Activity
Villosolside is an iridoid glycoside derived from various plants, notably Patrinia villosa, and has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is primarily known for its presence in Patrinia villosa, a traditional medicinal herb used in various cultures for its health benefits. The compound is characterized by its unique chemical structure, which contributes to its diverse biological activities.
2.1 Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, research indicates that this compound can downregulate the expression of interleukins (IL-6 and IL-8) involved in inflammatory responses, highlighting its potential for treating inflammatory diseases .
2.2 Antioxidant Effects
The compound also demonstrates strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. This compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .
2.3 Anticancer Potential
This compound's anticancer properties have been explored in several studies. It has been reported to induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of cell proliferation in various cancer types, including cervical and liver cancers. The IC50 values for this compound against specific cancer cell lines have been documented, suggesting its efficacy as a potential chemotherapeutic agent .
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Signaling Pathways : this compound modulates key signaling pathways involved in inflammation and cancer progression, such as the NF-kB and MAPK pathways.
- Regulation of Gene Expression : It influences the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.
- Enhancement of Immune Response : this compound may enhance immune function by promoting the activity of immune cells like macrophages and lymphocytes.
4.1 In Vivo Studies
A study conducted on mice treated with extracts containing this compound demonstrated a significant reduction in tumor size compared to control groups. The extract showed an inhibitory effect on tumor growth rates by approximately 54% at optimal dosages .
4.2 Clinical Applications
Clinical trials evaluating the efficacy of Patrinia villosa extracts containing this compound have reported improvements in symptoms related to chronic inflammatory diseases, such as ulcerative colitis and Crohn's disease. Patients receiving treatment exhibited reduced inflammation markers and improved quality of life scores .
5. Data Summary
The following table summarizes key findings on the biological activity of this compound:
6. Conclusion
This compound represents a promising compound with multiple biological activities, particularly in anti-inflammatory, antioxidant, and anticancer domains. Its mechanisms of action highlight its potential as a therapeutic agent in various diseases, warranting further research to fully elucidate its capabilities and applications in clinical settings.
Future studies should focus on detailed mechanistic investigations and larger clinical trials to establish standardized dosages and treatment protocols involving this compound for therapeutic use.
Properties
Molecular Formula |
C16H26O9 |
---|---|
Molecular Weight |
362.37 g/mol |
IUPAC Name |
(4R,4aR,6S,7S,7aS)-6-hydroxy-4,7-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3/t6-,7+,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
DBLVGADGVDUSHJ-RLIMOHGTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H]([C@@]([C@@H]2COC1=O)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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